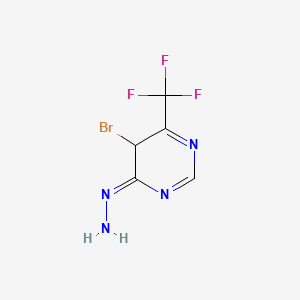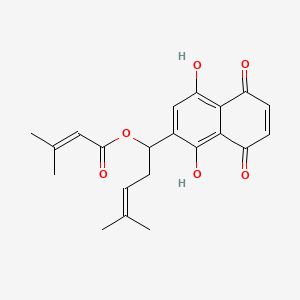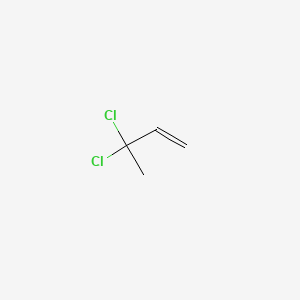![molecular formula C19H22N2O4 B15132035 6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitrophenethyl group at the 2 position, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation at the 6 and 7 positions can be carried out using methanol and a suitable catalyst, such as sulfuric acid.
Attachment of the Nitrophenethyl Group: This step involves the nitration of a phenethylamine derivative, followed by its coupling with the isoquinoline core under reductive amination conditions.
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitrophenethyl group.
2-(4-Nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups.
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group.
Uniqueness
6,7-Dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and nitrophenethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H22N2O4/c1-13(14-4-6-17(7-5-14)21(22)23)20-9-8-15-10-18(24-2)19(25-3)11-16(15)12-20/h4-7,10-11,13H,8-9,12H2,1-3H3 |
InChI Key |
JVBRTJVULBOWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)
![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)





![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)

![1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15132047.png)
